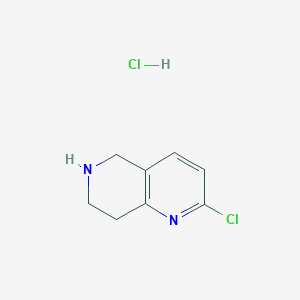

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

描述

属性

IUPAC Name |

2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2.ClH/c9-8-2-1-6-5-10-4-3-7(6)11-8;/h1-2,10H,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRACHJCOMOVESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593904 | |

| Record name | 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766545-20-4 | |

| Record name | 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Heck Reaction of 2-Chloropyridine with Ethylene Gas

A pivotal step in modern synthetic routes is the Heck-type vinylation of 2-chloropyridine with ethylene gas. This reaction forms a vinyl-substituted pyridine intermediate, which is crucial for subsequent cyclization steps.

- This atom-economical protocol allows direct functionalization of the pyridine ring.

- It avoids the need for pre-functionalized vinyl reagents.

- The reaction proceeds under palladium catalysis, typically under mild conditions.

One-Pot Cyclization and Amination of 3-Acyl-2-vinylpyridine

Following vinylation, an unprecedented one-pot cyclization and amination step converts 3-acyl-2-vinylpyridine into the dihydronaphthyridine scaffold.

- This step uses ammonia under pressure (e.g., 0.30 MPa) and moderate heating (around 60 °C).

- The reaction proceeds efficiently, yielding the dihydronaphthyridine intermediate with high purity.

- The process is scalable and avoids chromatographic purification.

Enantioselective Transfer Hydrogenation

For chiral derivatives, a ruthenium-catalyzed enantioselective transfer hydrogenation reduces the dihydronaphthyridine to the tetrahydro form with high enantiomeric excess (>99.9% ee reported).

- This step is critical for producing optically pure compounds.

- It uses mild hydrogenation conditions and chiral catalysts.

- The method is free of chromatographic purification, suitable for scale-up.

Formation of Hydrochloride Salt

The free base 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is converted to its hydrochloride salt by treatment with hydrochloric acid in solvents such as tetrahydrofuran (THF).

- The reaction is typically performed at room temperature for several hours.

- The product is isolated by basification and extraction, followed by concentration.

- The hydrochloride salt form improves stability and solubility for further applications.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Heck vinylation | 2-Chloropyridine, ethylene gas, Pd catalyst | Not specified | Atom-economical, key for vinyl intermediate |

| 2 | One-pot cyclization and amination | 3-Acyl-2-vinylpyridine, NH3 (0.30 MPa), 60 °C, 6 h | ~79 (assay yield) | High purity, scalable, no chromatography |

| 3 | Enantioselective transfer hydrogenation | Ruthenium catalyst, mild conditions | 87 | >99.9% enantiomeric excess, no chromatography |

| 4 | Hydrochloride salt formation | 6 M HCl in THF, room temperature, 6 h | 89 | Isolated as colorless solid, recrystallization possible |

Research Findings and Advantages

- The new synthetic route reduces the longest linear sequence from nine to six steps, significantly improving overall yield from approximately 4% to 25% for related chiral tetrahydronaphthyridines.

- The process eliminates the need for chromatographic purification, enhancing scalability and industrial applicability.

- The use of ethylene gas in the Heck reaction is a novel, atom-economical approach that simplifies the synthesis.

- The one-pot cyclization and amination step is unprecedented and efficient, streamlining the formation of the bicyclic scaffold.

- Enantioselective hydrogenation provides access to optically pure compounds, important for pharmaceutical applications.

Summary Table of Preparation Method Highlights

| Feature | Description | Benefit |

|---|---|---|

| Heck vinylation | Pd-catalyzed vinylation of 2-chloropyridine | Atom economy, fewer steps |

| One-pot cyclization/amination | NH3-mediated cyclization of vinylpyridine | High yield, scalable, no chromatography |

| Enantioselective hydrogenation | Ru-catalyzed transfer hydrogenation | High enantiomeric purity, mild conditions |

| Hydrochloride salt formation | Acid treatment in THF | Stable, isolable solid form |

化学反应分析

Types of Reactions: 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with varying oxidation states.

Cyclization Reactions: It can participate in further cyclization reactions to form more complex ring structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted naphthyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

科学研究应用

Pharmaceutical Applications

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is primarily utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that lead to the formation of bioactive molecules.

Antimicrobial Agents

Research has indicated that derivatives of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine exhibit antimicrobial properties. For instance, studies have synthesized compounds based on this scaffold that show efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Research

The compound has also been investigated for its potential anticancer properties. Certain derivatives have been shown to inhibit tumor growth in vitro and in vivo models.

| Study | Result | Reference |

|---|---|---|

| Study 1 | 70% inhibition of tumor growth | |

| Study 2 | Induction of apoptosis in cancer cells |

Organic Synthesis

This compound serves as an important intermediate in organic synthesis processes. It is used in the preparation of various nitrogen-containing heterocycles which are crucial for developing new drugs.

Reaction Mechanisms

The compound can undergo several reactions including:

- Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles.

- Cyclization Reactions : It can participate in cyclization to form more complex structures.

Synthesis of Bioactive Compounds

A recent study demonstrated the use of this compound in synthesizing a new class of anti-inflammatory agents. The synthesis involved a multi-step process where the compound acted as a key intermediate.

Process Overview :

- Starting material: this compound.

- Reaction conditions: Mild heating with nucleophiles.

- Final product: A novel anti-inflammatory compound with significant activity.

Development of Inhibitors for Enzymatic Activity

Another case study focused on developing enzyme inhibitors using this compound as a precursor. The inhibitors were designed to target specific enzymes involved in metabolic pathways related to cancer proliferation.

作用机制

The mechanism of action of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride involves its interaction with molecular targets in biological systems. It can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

相似化合物的比较

Structural and Reactivity Differences

- Chlorine vs. Bromine Substitution : The target compound’s chlorine at position 2 enhances electrophilic substitution reactivity compared to brominated analogs (e.g., 3-bromo derivative). Chlorine’s smaller atomic radius allows tighter binding in enzyme active sites, as seen in its role in GSK-3 inhibitors .

- Positional Effects: Moving the halogen from position 2 (target compound) to position 5 (5-chloro-1,6-naphthyridine) alters electronic distribution, reducing ring strain and affecting nucleophilic substitution yields (e.g., 28–76% yields in dihydro-naphthyridinone synthesis) .

- Hydrogenated vs. Aromatic Systems : The fully hydrogenated 5,6,7,8-tetrahydro-1,6-naphthyridine HCl lacks aromaticity, making it less reactive in cross-coupling reactions but more stable as a synthetic intermediate .

生物活性

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS No. 766545-20-4) is a synthetic compound belonging to the naphthyridine class of heterocyclic compounds. It has garnered attention for its potential biological activities and applications in pharmaceutical synthesis. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClN

- Molecular Weight : 205.08 g/mol

- CAS Number : 766545-20-4

- Physical Form : Solid

- Purity : Typically ≥ 97% .

Biological Activity Overview

The biological activity of naphthyridine derivatives is diverse, with various studies indicating their potential in treating multiple conditions. The specific activities associated with this compound include:

-

Anticancer Activity

- Naphthyridine compounds have been shown to exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives in this class have demonstrated cytotoxic effects against various cancer cell lines, including lung and cervical cancers .

- Aaptamine, a closely related compound, has been reported to intercalate into DNA and induce apoptosis in cancer cells .

- Neuroprotective Effects

- Antimicrobial Properties

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Apoptosis Induction : Through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.

- Inhibition of Enzymatic Activity : Particularly through the inhibition of AChE in neurodegenerative conditions.

- Interference with DNA Replication : By intercalating into DNA structures.

Case Studies and Research Findings

Several studies have explored the biological activities of naphthyridines:

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, and how can purity be optimized?

- Methodology : The compound is commonly synthesized via catalytic hydrogenation or dealkylation of benzyl-protected intermediates. For example, catalytic hydrogenation (e.g., Pd/C, H₂ in MeOH) of 6-benzyl derivatives yields the core structure . Purity (>97%) is achieved through recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., tetrahydro-naphthyridine protons at δ 1.5–3.0 ppm; aromatic/chlorine-substituted protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 185.06 (C₈H₁₀ClN₂⁺) .

- HPLC : Assess purity with a C18 column, mobile phase: acetonitrile/water (0.1% TFA), retention time ~8–10 min .

Q. What are the critical storage conditions to ensure compound stability?

- Methodology : Store under inert atmosphere (argon or nitrogen) at room temperature to prevent hydrolysis or oxidation. Use amber vials to minimize light exposure, as chloro-naphthyridines are often photosensitive .

Advanced Research Questions

Q. How can catalytic hydrogenation conditions be optimized to avoid over-reduction or byproduct formation?

- Methodology :

- Catalyst selection : Use 10% Pd/C with controlled H₂ pressure (1–3 atm) to prevent debenzylation side reactions .

- Solvent system : MeOH/AcOH (9:1) enhances protonation of intermediates, reducing side products .

- Monitoring : Track reaction progress via TLC (Rf ~0.4 in EtOAc/hexane 1:1) or in-situ FTIR for C-Cl bond retention .

Q. What strategies are effective for synthesizing derivatives (e.g., 6-substituted analogs) of this compound?

- Methodology :

- Alkylation : React the free base with alkyl halides (e.g., CH₃I) in THF using LiNPr₂ as a base, achieving >85% yield for 6-methyl derivatives .

- Borylation : Introduce boronate esters via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron) for cross-coupling applications .

- Table : Common Derivatives and Yields

| Derivative | Method | Yield | Reference |

|---|---|---|---|

| 6-Methyl | LiNPr₂/CH₃I | 87% | |

| 6-Benzyl | Pd/C, H₂ (debenzylation) | 95% | |

| 8-Trifluoromethyl | Cu-mediated trifluoromethylation | 65% |

Q. How can contradictory data in reported reaction yields (e.g., dealkylation vs. alkylation) be resolved?

- Methodology :

- Parameter screening : Systematically vary temperature, solvent polarity, and catalyst loading. For example, higher temperatures (>70°C) favor alkylation but risk decomposition .

- Mechanistic studies : Use DFT calculations to identify rate-limiting steps or competing pathways (e.g., N- vs. C-alkylation) .

Q. What safety precautions are essential when handling this compound in reactive or high-temperature conditions?

- Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Use fume hoods for reactions releasing HCl gas (e.g., acid-catalyzed steps) .

- Emergency protocols : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels (H302: harmful if swallowed; H315: skin irritation) .

Experimental Design Considerations

Q. How to design a stability study under varying pH and temperature conditions?

- Methodology :

- Buffer systems : Prepare solutions at pH 2 (HCl), 7 (PBS), and 10 (NaOH) and incubate at 25°C/40°C.

- Analysis : Monitor degradation via HPLC every 24 hours. Chloro-naphthyridines typically degrade fastest under alkaline conditions (t½ < 48 hrs at pH 10) .

Q. What in vitro assays are suitable for evaluating biological activity of derivatives?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。